molecular formula C21H18N4O3 B5789843 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide

5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide

Cat. No. B5789843
M. Wt: 374.4 g/mol
InChI Key: HQRDPFCLEXTJCL-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to possess several interesting properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It is also believed to modulate the immune system by regulating the production of cytokines and other signaling molecules.
Biochemical and physiological effects:
Studies have shown that 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and to modulate the immune response. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is its ability to modulate the immune system and reduce inflammation. This makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases. However, one of the limitations of 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. Some of the key areas of interest include its potential as a therapeutic agent for inflammatory and autoimmune diseases, its ability to modulate the immune system, and its potential as a neuroprotective agent. Further research is also needed to fully understand the mechanism of action of 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves several steps, including the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to yield the corresponding amide. Finally, the isoxazole ring is introduced using a modified protocol for the synthesis of isoxazolecarboxamides.

Scientific Research Applications

5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the key areas of research include its potential as an anti-inflammatory agent, its ability to modulate the immune system, and its potential as a neuroprotective agent.

properties

IUPAC Name

5-(3-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-11-20(25(23-14)16-8-4-3-5-9-16)22-21(26)18-13-19(28-24-18)15-7-6-10-17(12-15)27-2/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRDPFCLEXTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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